molecular formula C11H14INS B14656166 3-Ethyl-2,5-dimethylbenzothiazolium iodide CAS No. 50774-65-7

3-Ethyl-2,5-dimethylbenzothiazolium iodide

Cat. No.: B14656166
CAS No.: 50774-65-7
M. Wt: 319.21 g/mol
InChI Key: SDRAKXLNMLPVHD-UHFFFAOYSA-M
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Description

3-Ethyl-2,5-dimethylbenzothiazolium iodide is a chemical compound with the molecular formula C11H14INS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,5-dimethylbenzothiazolium iodide typically involves the reaction of 2,5-dimethylbenzothiazole with ethyl iodide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetonitrile or ethanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,5-dimethylbenzothiazolium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether derivatives.

    Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles such as chloride, bromide, or hydroxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioether derivatives.

    Substitution: Various substituted benzothiazolium salts depending on the nucleophile used.

Scientific Research Applications

3-Ethyl-2,5-dimethylbenzothiazolium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other benzothiazole derivatives.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the manufacturing of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-2,5-dimethylbenzothiazolium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it may also interact with cellular membranes, affecting membrane permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-2-methylbenzothiazolium iodide
  • 2,3-Dimethylbenzothiazolium iodide
  • 1,1′-Diethyl-2,2′-cyanine iodide
  • 1,1′-Diethyl-4,4′-cyanine iodide

Uniqueness

3-Ethyl-2,5-dimethylbenzothiazolium iodide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. The presence of both ethyl and dimethyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

50774-65-7

Molecular Formula

C11H14INS

Molecular Weight

319.21 g/mol

IUPAC Name

3-ethyl-2,5-dimethyl-1,3-benzothiazol-3-ium;iodide

InChI

InChI=1S/C11H14NS.HI/c1-4-12-9(3)13-11-6-5-8(2)7-10(11)12;/h5-7H,4H2,1-3H3;1H/q+1;/p-1

InChI Key

SDRAKXLNMLPVHD-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(SC2=C1C=C(C=C2)C)C.[I-]

Origin of Product

United States

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